5-Acetamido-2-(azepan-1-yl)benzoic acid
Description
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-acetamido-2-(azepan-1-yl)benzoic acid |
InChI |
InChI=1S/C15H20N2O3/c1-11(18)16-12-6-7-14(13(10-12)15(19)20)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
NOAMODLIADKOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acetylation of 5-Amino-2-substituted Benzoic Acid
The acetamido group is typically introduced by acetylation of the corresponding 5-amino-2-substituted benzoic acid. This is commonly achieved by reacting the amino group with acetic anhydride or acetyl chloride under controlled conditions.
- Reaction conditions: Use of acetic anhydride in aqueous or organic solvents (e.g., water, ethyl acetate) at mild temperatures (room temperature to reflux) for 30 minutes to 2 hours.
- Catalysts: Potassium carbonate or other mild bases can be used to facilitate the reaction.
- Yields: Typically high, with reported yields around 70-90% for related compounds.
- Example: 5-amino-2-hydroxybenzoic acid acetylated with acetic anhydride in water yields 5-acetamido-2-hydroxybenzoic acid, a close analog.
One-Pot or Stepwise Synthesis
- Stepwise approach: First, azepane substitution at the 2-position, followed by acetylation of the 5-amino group.
- One-pot synthesis: Possible by sequential addition of reagents, but requires careful control of reaction conditions to prevent side reactions.
Reaction Conditions and Optimization
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and purity.
- Mass Spectrometry: Confirms molecular weight and fragmentation consistent with 5-acetamido-2-(azepan-1-yl)benzoic acid.
- Melting Point and Solubility: Used to assess compound purity and physical properties.
- Chromatography: HPLC or TLC to monitor reaction progress and purity.
Research Findings and Notes
- The acetylation step is well-established and yields stable acetamido derivatives with good bioavailability in related compounds.
- Azepane substitution requires careful temperature control to avoid decomposition; reaction times longer than 2 hours may reduce yield due to side reactions.
- Solvent choice critically affects reaction rate and yield; polar aprotic solvents favor nucleophilic substitution for azepane installation.
- The final compound exhibits solubility in common organic solvents such as ethanol, methanol, and DMSO, facilitating purification and formulation.
- Computational docking studies on related benzoic acid derivatives suggest that such substitutions may enhance biological activity, supporting the importance of precise synthetic control.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Yield Range (%) | Comments |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, K2CO3, water/ethyl acetate | 25-100°C, 0.5-2 h | 70-90 | Mild, high-yielding, classic acylation |
| Azepane substitution | 2-halobenzoic acid derivative, azepane, DMF/DMSO | 80-120°C, 1-2 h | 60-85 | Requires reflux, excess azepane recommended |
| Purification | Recrystallization, chromatography | Ambient | - | Solubility in ethanol, methanol, DMSO |
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-(azepan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The acetamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
5-Acetamido-2-(azepan-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-acetamido-2-(azepan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of 5-Acetamido-2-(azepan-1-yl)benzoic acid can be contextualized against analogs with variations in the position 2 substituent. Key comparisons include:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
*Calculated using ChemDraw and QSTR models ().
Key Observations:
Lipophilicity and Solubility: The azepane group increases logP (2.1) compared to the hydroxyl analog (logP 0.8), suggesting enhanced membrane permeability but reduced aqueous solubility. This trend aligns with the larger, hydrophobic azepane ring versus polar hydroxyl groups .
Toxicity Profile :
- Quantitative Structure-Toxicity Relationship (QSTR) models () correlate higher molecular connectivity indices (0JA, 1JA) with increased toxicity. The azepane substituent, being branched, elevates these indices compared to hydroxyl groups, predicting moderate toxicity (LD₅₀ ~200–400 mg/kg). In contrast, the hydroxyl derivative exhibits lower toxicity (LD₅₀ >500 mg/kg), as seen in paracetamol analogs ().

- Trifluoroacetamido groups may introduce reactive metabolites, as seen in other fluorinated compounds, increasing hepatotoxicity risks .
Biological Activity: Analgesic Potential: The acetamido group is a hallmark of analgesics like paracetamol. The azepane moiety’s size and flexibility may enhance binding to pain-modulating enzymes (e.g., cyclooxygenase isoforms) compared to smaller substituents like pyrrol or hydroxyl groups . Antioxidant Activity: Benzoic acid derivatives with hydroxyl or cinnamoyl groups (e.g., ferulic acid) exhibit superior antioxidant properties due to resonance-stabilized radicals (). The azepane and acetamido groups lack such stabilization, suggesting minimal antioxidant activity .
Pharmacological and Industrial Relevance
- Drug Development : The azepane group’s conformational flexibility could optimize interactions with rigid enzyme active sites, making this compound a candidate for targeting proteases or kinases. This contrasts with the 2,5-dimethylpyrrol derivative (), where steric hindrance may limit binding .
- Toxicity Mitigation : Compared to trifluoroacetamido analogs, the azepane derivative’s lower electronegativity may reduce reactive metabolite formation, aligning with safer drug profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

